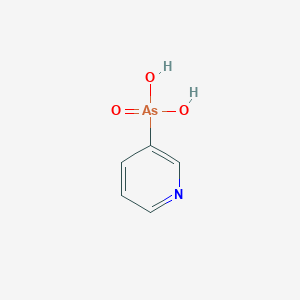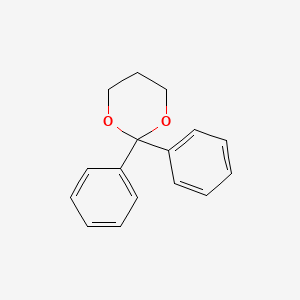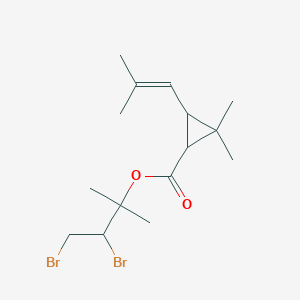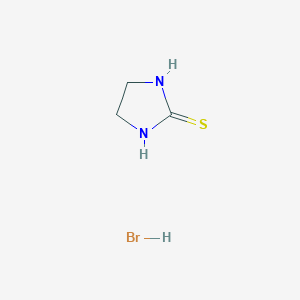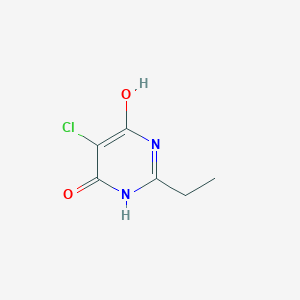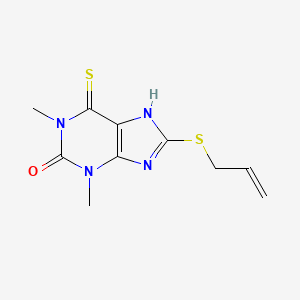
Theophylline, 8-allylthio-6-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 8-allylthio-6-thio- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The 8-allylthio-6-thio- derivative introduces additional sulfur-containing groups, which can potentially alter its pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-allylthio-6-thio-theophylline typically involves the introduction of allylthio and thio groups at the 8 and 6 positions of the theophylline molecule. One common method involves the reaction of theophylline with allylthiol and a sulfurizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of 8-allylthio-6-thio-theophylline would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The process would also include steps for purification, such as recrystallization or chromatography, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
8-allylthio-6-thio-theophylline can undergo various chemical reactions, including:
Oxidation: The sulfur groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur groups.
Substitution: The allylthio and thio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield the parent theophylline molecule.
Scientific Research Applications
Chemistry: It can be used as a probe to study the effects of sulfur-containing groups on theophylline’s chemical properties.
Biology: The compound can be used to investigate the biological effects of sulfur-containing theophylline derivatives.
Medicine: Research may explore its potential as a therapeutic agent with modified pharmacological properties compared to theophylline.
Industry: It can be used in the development of new drugs or as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 8-allylthio-6-thio-theophylline is likely similar to that of theophylline, which acts as a phosphodiesterase inhibitor and adenosine receptor antagonist. The introduction of sulfur-containing groups may enhance or modify these effects. The compound may also interact with additional molecular targets and pathways, depending on its specific structure and properties.
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, used primarily as a bronchodilator.
Caffeine: Another methylxanthine with similar pharmacological effects.
Theobromine: A methylxanthine found in chocolate with milder effects compared to theophylline and caffeine.
Uniqueness
8-allylthio-6-thio-theophylline is unique due to the presence of allylthio and thio groups, which can alter its chemical and pharmacological properties. These modifications may result in different biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
6493-39-6 |
|---|---|
Molecular Formula |
C10H12N4OS2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,3-dimethyl-8-prop-2-enylsulfanyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C10H12N4OS2/c1-4-5-17-9-11-6-7(12-9)13(2)10(15)14(3)8(6)16/h4H,1,5H2,2-3H3,(H,11,12) |
InChI Key |
QVQXYQSTADXLAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


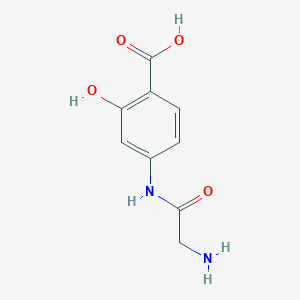

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid](/img/structure/B14742123.png)
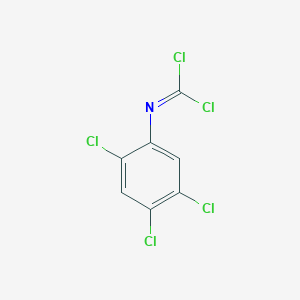

![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)

